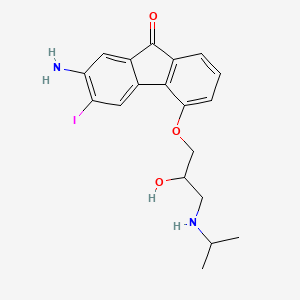

Iodoaminoflisopolol

Beschreibung

Iodoaminoflisopolol (IAmF) is a fluorenone-based synthetic compound developed as a photoprobe to study the substrate binding region of vesicular monoamine transporter-2 (VMAT2), a critical protein responsible for packaging monoamines like serotonin, dopamine, and norepinephrine into synaptic vesicles. Synthesized by Gopalakrishnan et al. (2007), IAmF combines substrate transport properties with a photoreactive iodine atom, enabling precise mapping of VMAT2's substrate-binding domains . Its interaction with VMAT2 is ATP- and proton gradient-dependent, distinguishing it from traditional ligands or inhibitors .

Eigenschaften

Molekularformel |

C19H21IN2O3 |

|---|---|

Molekulargewicht |

452.3 g/mol |

IUPAC-Name |

2-amino-5-[2-hydroxy-3-(propan-2-ylamino)propoxy]-3-iodofluoren-9-one |

InChI |

InChI=1S/C19H21IN2O3/c1-10(2)22-8-11(23)9-25-17-5-3-4-12-18(17)13-6-15(20)16(21)7-14(13)19(12)24/h3-7,10-11,22-23H,8-9,21H2,1-2H3 |

InChI-Schlüssel |

IGJWHBOREVIZCA-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)NCC(COC1=CC=CC2=C1C3=CC(=C(C=C3C2=O)N)I)O |

Synonyme |

4-(2-hydroxy-3-isopropylaminopropoxy)-7-amino-6-iodofluorenone IAmF iodoaminoflisopolol |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Similar Compounds

Structural and Functional Analogues of Iodoaminoflisopolol

Table 1: Key Compounds Compared with this compound

Mechanistic and Functional Comparisons

This compound vs. Aminoflisopolol

- Structural Difference: IAmF contains an iodine atom, enabling photoaffinity labeling, whereas aminoflisopolol lacks this modification .

- Functional Impact : Both inhibit [³H]5-HT uptake and [³H]TBZOH binding, but only IAmF covalently labels VMAT2 upon UV exposure, facilitating substrate-binding site identification .

This compound vs. Dihydrotetrabenazine (TBZOH)

- Interaction Type: TBZOH acts as a non-transported ligand, while IAmF is actively transported into vesicles as a substrate .

- Binding Site Overlap : Reserpine and TBZOH protect VMAT2 from IAmF photolabeling, suggesting overlapping but distinct binding regions .

This compound vs. Reserpine

- Mechanism : Reserpine irreversibly inhibits VMAT2 by binding to a lumenal site, whereas IAmF transiently interacts as a substrate .

- Research Utility: Reserpine is used to study monoamine depletion, while IAmF enables dynamic tracking of substrate transport .

This compound vs. Ketanserin

Research Implications and Advantages of this compound

- Unique Dual Role : IAmF’s combination of substrate transport and photolabeling capabilities allows simultaneous study of VMAT2 function and structure .

- Binding Localization : Thrombin digestion experiments localized IAmF binding to the C-terminal half of VMAT2 (transmembranes 6–12), a critical region for substrate recognition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.